molecular formula C8H14N2O B048244 1-Azabicyclo[3.2.1]octane-5-carboxamide CAS No. 119102-99-7

1-Azabicyclo[3.2.1]octane-5-carboxamide

Cat. No.: B048244
CAS No.: 119102-99-7
M. Wt: 154.21 g/mol
InChI Key: PHXUXNOMFOEYSS-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.1]octane-5-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

119102-99-7

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octane-5-carboxamide

InChI

InChI=1S/C8H14N2O/c9-7(11)8-2-1-4-10(6-8)5-3-8/h1-6H2,(H2,9,11)

InChI Key

PHXUXNOMFOEYSS-UHFFFAOYSA-N

SMILES

C1CC2(CCN(C1)C2)C(=O)N

Canonical SMILES

C1CC2(CCN(C1)C2)C(=O)N

Synonyms

1-Azabicyclo[3.2.1]octane-5-carboxamide(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 1-azabicyclo[3.2.1]oct-5-ylcarboxylate (E7, Example 7 hereinafter, 9.6 g, 0.053 mole) was treated with 8M hydrochloric acid (130 ml) and heated under reflux for 18h. The solution was concentrated in vacuo to give a white solid, which was treated with thionyl chloride (80 ml) and heated under reflux for 6h. The reaction mixture was concentrated in vacuo to leave a red semi-solid, which was suspended in dichloromethane (120 ml), cooled in an ice bath and treated with an excess of ammonia/dichloromethane solution. The mixture was stirred at room temperature for 1h, then treated with saturated potassium carbonate solution. The organic layer was separated and the aqueous was extracted with chloroform (3×70 ml). All the organics were combined, then dried (Na2SO4) and concentrated in vacuo to give the title compound (D20) as a brown solid (6.2 g, 76%), which was used without further purification.
Name
Ethyl 1-azabicyclo[3.2.1]oct-5-ylcarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
E7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
ammonia dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
solvent
Reaction Step Six
Yield
76%

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